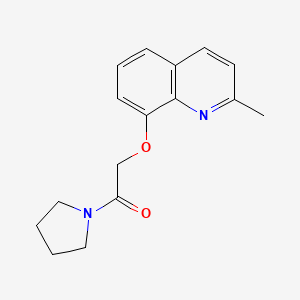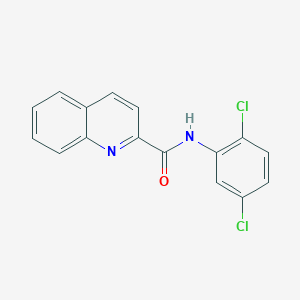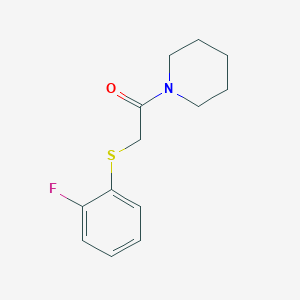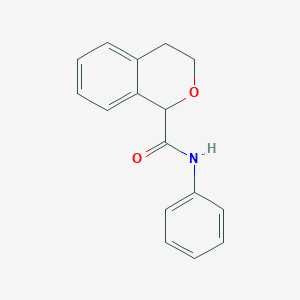
Azepan-1-yl(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(thiophen-3-yl)methanone, also known as AzaTHIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AzaTHIO is a heterocyclic compound that contains a seven-membered ring and a thiophene group. It has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. Azepan-1-yl(thiophen-3-yl)methanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. It has also been shown to interact with several proteins, including human serum albumin and lysozyme.
Biochemical and Physiological Effects:
Azepan-1-yl(thiophen-3-yl)methanone has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of Azepan-1-yl(thiophen-3-yl)methanone is its ease of synthesis, which makes it readily available for laboratory experiments. It is also stable under normal laboratory conditions and has a relatively long shelf life. However, one of the limitations of Azepan-1-yl(thiophen-3-yl)methanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
In the future, Azepan-1-yl(thiophen-3-yl)methanone could be further studied for its potential applications in drug discovery, particularly in the development of novel anticancer agents. It could also be studied for its potential applications in material science, particularly in the development of organic electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone and its interaction with proteins and enzymes.
Synthesis Methods
The synthesis of Azepan-1-yl(thiophen-3-yl)methanone can be achieved through several methods, including cyclization of 3-mercapto-1-propene with 1,6-dibromohexane, reaction of 1,6-dibromohexane with 2-mercaptothiophene, and reaction of 1,6-dibromohexane with 3-mercaptothiophene. The most common method involves the reaction of 1,6-dibromohexane with 3-mercaptothiophene in the presence of a base, such as potassium carbonate. This method yields a high purity product with a good yield.
Scientific Research Applications
Azepan-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Azepan-1-yl(thiophen-3-yl)methanone has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Azepan-1-yl(thiophen-3-yl)methanone has been used as a probe to study the interaction between proteins and small molecules. In material science, Azepan-1-yl(thiophen-3-yl)methanone has been used as an active layer in organic field-effect transistors.
properties
IUPAC Name |
azepan-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCISMTQSDURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)